![molecular formula C24H19N5O3 B2418512 N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031591-47-5](/img/structure/B2418512.png)
N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
“N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a derivative of triazoloquinazoline . Triazoloquinazoline is a fused heterocyclic compound, formed by the fusion of two fundamental heterocyclic moieties; triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazoloquinazoline is a fundamental fused heterocyclic compound that contains pharmacologically active triazole and quinazoline moieties . Triazole and quinazoline rings fused at different positions which occurs in various isomeric forms such as, 1,2,4-triazolo [1,5- c ]quinazoline, 1,2,4-triazolo [1,5- a ]quinazoline, 1,2,4-triazolo [4,3- c ]quinazoline, 1,2,4-triazolo [4,3- a ]quinazoline, etc .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinazoline derivatives include aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
1,2,4-triazolo [1,5-a]pyridine, with its bridge-headed nitrogen atom, has attracted attention in medicinal chemistry due to its biological activities. Some notable applications include:
- RORγt Inverse Agonists : These compounds act as RORγt inverse agonists, potentially modulating immune responses .
- Enzyme Inhibitors : HMS3472N12 has shown inhibitory activity against enzymes such as PHD-1, JAK1, and JAK2 . These enzymes play crucial roles in various diseases.
- Cardiovascular Disorders : Researchers explore its use in treating cardiovascular disorders .
- Type 2 Diabetes : The compound’s potential in managing type 2 diabetes has also been investigated .
- Hyperproliferative Disorders : It may have implications in hyperproliferative disorders .
Material Sciences
Beyond medicinal applications, 1,2,4-triazolo [1,5-a]pyridines find utility in material sciences:
- Solar Cells : These heterocyclic structures have been incorporated into polymers for use in solar cells .
- BACE-1 Inhibition : Some derivatives exhibit inhibition of β-secretase 1 (BACE-1), a target in Alzheimer’s disease research .
Fluorescent Imaging and Materials Science
Researchers have explored their use in fluorescent imaging and materials science, capitalizing on their properties for labeling and tracking biological processes.
Mechanism of Action
Target of Action
It is known that derivatives of [1,2,4]triazolo[1,5-c]quinazoline, a class to which hms3472n12 belongs, have a good affinity to adenosine and benzodiazepine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and immune responses.
Mode of Action
[1,2,4]triazolo[1,5-c]quinazolines are known to interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments . This interaction can lead to changes in the function of the target proteins, potentially altering cellular processes.
Biochemical Pathways
Given its potential interaction with adenosine and benzodiazepine receptors, it may influence pathways related to neurotransmission, inflammation, and immune responses .
Pharmacokinetics
For instance, the presence of the triazole and quinazoline rings in the structure of HMS3472N12 suggests that it may have similar pharmacokinetic properties to other triazoloquinazolines .
Result of Action
Triazoloquinazolines are known to possess anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . Therefore, HMS3472N12 may have similar effects.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3/c1-32-18-10-7-15(8-11-18)14-25-23(30)17-9-12-19-20(13-17)29-22(26-24(19)31)21(27-28-29)16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGDZTRAJJIZBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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